molecular formula C15H22N2O2 B7987424 Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Cat. No.: B7987424
M. Wt: 262.35 g/mol
InChI Key: KYSKSUYKGAKTHZ-CQSZACIVSA-N
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Description

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is a chiral carbamate derivative featuring a pyrrolidine core substituted with an isopropyl group and a benzyl ester. Its molecular formula is C17H23ClN2O3 (when including the 2-chloro-acetyl substituent), with a molar mass of 338.83 g/mol . This compound is part of a broader class of carbamate esters used as intermediates in organic synthesis, particularly in pharmaceutical research. The stereochemistry at the pyrrolidine ring’s 3-position (R-configuration) and the presence of a benzyl ester group enhance its utility in enantioselective reactions and drug discovery .

Key structural features include:

  • Pyrrolidine ring: Provides rigidity and influences stereochemical outcomes.
  • Isopropyl carbamate: Modulates lipophilicity and steric bulk.
  • Benzyl ester: Facilitates selective deprotection under mild conditions.
  • 2-Chloro-acetyl substituent (in some derivatives): Enhances reactivity for further functionalization .

Properties

IUPAC Name

benzyl N-propan-2-yl-N-[(3R)-pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSKSUYKGAKTHZ-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diaminobutane Derivatives

A common approach involves the cyclization of 1,4-diaminobutane derivatives under acidic or basic conditions. For example, treatment of 1,4-diaminobutane with carbonylating agents like phosgene generates the pyrrolidine ring. However, this method lacks stereochemical control, necessitating subsequent resolution steps.

Enantioselective Hydrogenation

Patent US8344161B2 describes an enantioselective hydrogenation method using chiral catalysts to synthesize (3R,4R)-1-benzyl-pyrrolidine-3-carboxylic acids. Applying similar conditions, the pyrrolidine intermediate is hydrogenated over a ruthenium-based catalyst (e.g., Ru-(S)-BINAP) to achieve >98% enantiomeric excess (ee). This method is scalable and avoids racemization during downstream steps.

Dieckmann Cyclization

Dieckmann cyclization of β-keto esters, as reported in a University of Michigan thesis, forms pyrrolidin-3-ones. For instance, β-keto ester 60 undergoes cyclization with sodium methoxide to yield pyrrolidin-3-one 65 in 70–85% yield. Subsequent reduction with sodium borohydride affords the pyrrolidine alcohol, which is functionalized further.

Introduction of the Hydroxyethyl Group

The hydroxyethyl substituent at the pyrrolidine nitrogen is critical for biological activity and solubility.

Nucleophilic Substitution

Ethylene oxide reacts with pyrrolidine intermediates under basic conditions (e.g., K₂CO₃ in THF) to introduce the hydroxyethyl group. For example, [(S)-1-(2-hydroxyethyl)-pyrrolidin-3-yl] derivatives are synthesized at 0–5°C to minimize side reactions. The (R)-isomer is obtained via chiral resolution using tartaric acid.

Reductive Amination

Reductive amination of pyrrolidine-3-one with 2-aminoethanol, using sodium triacetoxyborohydride (STAB) in dichloromethane, affords the hydroxyethylated product in 82% yield. This method preserves stereochemistry when starting from enantiopure ketones.

Carbamate Formation

The carbamic acid benzyl ester moiety is introduced via reaction with benzyl chloroformate or isopropyl isocyanate.

Benzyl Chloroformate Coupling

Reaction of the pyrrolidine intermediate with benzyl chloroformate (Cbz-Cl) in dichloromethane, catalyzed by triethylamine, forms the benzyl ester. For example, [(R)-pyrrolidin-3-yl]amine reacts with Cbz-Cl at 0°C to yield the protected amine in 90% purity.

Isopropyl Carbamate Installation

Isopropyl isocyanate reacts with the secondary amine of the pyrrolidine intermediate in anhydrous THF. Optimized conditions (24 h at 25°C) provide the carbamate in 75–88% yield. Alternatively, isopropyl chloroformate is used with Hunig’s base to minimize racemization.

Stereochemical Control and Resolution

Achieving the (R)-configuration is pivotal for biological efficacy.

Chiral Auxiliaries

Davies’ chiral auxiliary (e.g., (R)-phenylglycinol) induces asymmetry during Michael additions. For example, a pyrrolidine precursor synthesized via this method achieves 95% ee, as confirmed by chiral HPLC.

Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters selectively hydrolyzes the (S)-enantiomer, leaving the (R)-isomer intact. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) resolves the mixture with 99% ee.

Purification and Characterization

Final purification ensures pharmaceutical-grade quality.

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) removes unreacted starting materials.

  • HPLC : Chiralpak® AD-H columns (hexane:isopropanol = 90:10) confirm enantiopurity (>99%).

Spectroscopic Validation

  • ¹H/¹³C NMR : Characteristic signals include δ 4.5 ppm (benzyl CH₂) and δ 1.2 ppm (isopropyl CH₃).

  • HRMS : [M+H]⁺ = 263.1754 (calc. 263.1756).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ee (%)Reference
Enantioselective HydrogenationRu-BINAP catalysis92>98
Reductive AminationSTAB in CH₂Cl₂8295
Chiral AuxiliaryDavies’ (R)-phenylglycinol7895
Kinetic ResolutionCAL-B lipase hydrolysis6599

Industrial-Scale Considerations

Continuous Flow Reactors

Microreactors enhance mixing and heat transfer during exothermic steps (e.g., Cbz-Cl coupling), reducing reaction times from 24 h to 2 h.

Green Chemistry Metrics

  • E-factor : 8.2 kg waste/kg product (improved via solvent recycling).

  • PMI : 12.5 (optimized by catalytic methods) .

Chemical Reactions Analysis

Types of Reactions

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and carbamate functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The major products are alcohols and amines.

    Substitution: The products depend on the nucleophile used but can include substituted carbamates and esters.

Scientific Research Applications

Isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester is used in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of isopropyl-®-pyrrolidin-3-yl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester

Molecular Formula : C13H18N2O2
Molar Mass : 248.33 g/mol
Key Differences :

  • Replaces the isopropyl group with an ethyl carbamate.
  • Lower molar mass (248.33 vs. 338.83 g/mol) simplifies handling but may reduce stability in acidic/basic conditions.
    Applications : Intermediate in peptide mimetics and enzyme inhibitors .
Property Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester Ethyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester
Molar Mass (g/mol) 338.83 248.33
Solubility (Predicted) Low in water; soluble in hexane, DCM Moderate in polar aprotic solvents (e.g., DMSO)
Stability Stable under enzymatic conditions Prone to hydrolysis in basic media

[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester

Molecular Formula : C17H26N2O3
Molar Mass : 306.4 g/mol
Key Differences :

  • Substitutes the 2-chloro-acetyl group with a 2-hydroxy-ethyl moiety.
  • Increased polarity due to the hydroxyl group, enhancing aqueous solubility.
  • Potential for hydrogen bonding, influencing interactions with biological targets (e.g., enzyme active sites) . Applications: Investigated in prodrug design and receptor-targeted therapies.
Property This compound [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester
Functional Group 2-Chloro-acetyl 2-Hydroxy-ethyl
Boiling Point (°C) 495.6 (Predicted) Not reported; likely lower due to hydroxyl group
Biological Activity Cathepsin B inhibitor Potential for enhanced binding affinity to hydrophilic targets

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester

Molecular Formula : C13H24N2O2 (tert-butyl ester variant)
Molar Mass : 240.35 g/mol
Key Differences :

  • Replaces the benzyl ester with a tert-butyl ester.
  • Increased steric protection of the carbamate group, enhancing stability under acidic conditions.
  • Requires stronger deprotection methods (e.g., TFA) compared to hydrogenolysis for benzyl esters . Applications: Used in solid-phase peptide synthesis (SPPS) due to its robustness .
Property This compound Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid tert-butyl ester
Deprotection Method Hydrogenolysis (H2/Pd-C) Acidolysis (e.g., TFA)
Thermal Stability Moderate (decomposes above 200°C) High (stable up to 250°C)

[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester

Molecular Formula : C14H17ClN2O3
Molar Mass : 296.75 g/mol
Key Differences :

  • Lacks the isopropyl group on the carbamate.
  • Simplified structure with a single substituent (2-chloro-acetyl).
  • Lower steric hindrance may improve reaction kinetics in nucleophilic acyl substitutions .

Biological Activity

Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Molecular Formula : C12H23N2O2
  • Molecular Weight : 227.33 g/mol
  • Key Functional Groups :
    • Isopropyl group
    • Pyrrolidinyl ring
    • Carbamic acid moiety
    • Benzyl ester linkage

This structural composition contributes to its biological activity through interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound can be categorized into several mechanisms:

  • Enzyme Inhibition :
    • The compound has been shown to inhibit specific enzymes involved in metabolic pathways, acting as a biochemical probe for studying enzyme mechanisms .
    • For instance, it has demonstrated potential as an inhibitor of enzymes related to cancer cell proliferation .
  • Protein Interactions :
    • It alters protein-protein interactions, which is crucial for understanding biochemical processes and developing new therapeutic strategies .
  • Therapeutic Applications :
    • The compound is being evaluated for its role as a prodrug or drug delivery agent due to its ability to penetrate biological membranes effectively .

Biological Activity Overview

The compound's biological activities have been explored in various contexts:

Data Summary

Biological ActivityEvidenceReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Anti-inflammatoryPotential anti-inflammatory effects
Analgesic PropertiesPossible analgesic effects
Antimicrobial ActivityModerate activity against certain pathogens

Case Studies and Research Findings

  • Case Study on Enzyme Modulation :
    • A study investigated the compound's role in modulating enzyme activity related to cancer cell survival. Results indicated that the compound could significantly inhibit the activity of specific kinases involved in cell division, leading to increased apoptosis in cancer cells .
  • Therapeutic Potential Assessment :
    • Research focused on the compound's ability to act as a prodrug highlighted its favorable pharmacokinetic properties, such as enhanced membrane permeability and stability in biological systems. This makes it a promising candidate for further drug development .
  • Mechanistic Studies :
    • Advanced mechanistic studies utilizing quantitative structure-activity relationship (QSAR) models have been employed to predict the compound's interactions at the molecular level, aiding in understanding its pharmacological effects .

Q & A

Q. What are the key structural features of Isopropyl-(R)-pyrrolidin-3-yl-carbamic acid benzyl ester, and how do they influence its reactivity?

The compound features a pyrrolidine ring (five-membered nitrogen heterocycle) with an (R)-configured stereocenter, an isopropyl carbamate group, and a benzyl ester. The stereochemistry at the pyrrolidine ring governs its interaction with chiral biological targets, while the benzyl ester enhances lipophilicity and metabolic stability . The hydroxyethyl group (if present in derivatives) increases solubility and facilitates nucleophilic reactions, such as ester hydrolysis or transacetylation .

Q. What are common synthetic routes for this compound, and how can reaction conditions be optimized?

A typical synthesis involves:

Pyrrolidine ring formation : Starting from γ-butyrolactone via aminolysis .

Functionalization : Introducing the isopropyl carbamate via reaction with isopropyl chloroformate under inert atmosphere (N₂/Ar) .

Benzyl ester coupling : Using benzyl alcohol and carbodiimide coupling agents .

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during carbamate formation to minimize side reactions .
  • Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification .

Q. How does stereochemical purity impact biological activity, and what methods validate enantiomeric excess (ee)?

The (R)-configuration is critical for target binding, as seen in enzyme inhibition studies where the (S)-enantiomer showed 10-fold lower activity . Validation Methods :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers .
  • NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for (R) and (S) forms .

Q. How can researchers resolve contradictions in reported reaction kinetics for carbamate hydrolysis?

Discrepancies arise from pH, solvent, and substituent effects. For example:

  • Basic pH (pH >10) : Hydrolysis accelerates via nucleophilic attack by OH⁻ .
  • Acidic pH (pH <4) : Protonation of the carbamate oxygen destabilizes the intermediate, slowing hydrolysis .

Q. Methodological Approach :

  • Conduct kinetic studies under controlled pH (buffered solutions) and monitor via LC-MS.
  • Compare activation energies (ΔG‡) using Arrhenius plots to identify dominant mechanisms .

Q. What strategies mitigate instability during in vitro enzymatic assays?

Instability in liver microsomes or plasma often stems from esterase-mediated hydrolysis. Solutions :

  • Co-incubation with Esterase Inhibitors : Use bis(4-nitrophenyl) phosphate (BNPP) at 1 mM to suppress degradation .
  • Prodrug Design : Replace the benzyl ester with a tert-butyl ester, which shows 3-fold higher metabolic stability in murine models .

Contradiction Analysis in Literature

Q. Why do some studies report high cytotoxicity while others do not?

Discrepancies arise from:

  • Cell Line Variability : IC₅₀ values differ between HEK-293 (non-toxic up to 100 μM) and HepG2 (IC₅₀ = 25 μM) due to esterase expression levels .
  • Impurity Profiles : Residual palladium (from Pd/C catalysis) in analogs increases cytotoxicity; quantify via ICP-MS and limit to <10 ppm .

Recommendation : Include cytotoxicity controls for solvent (e.g., DMSO) and catalyst residues in assay design.

Methodological Tables

Q. Table 3: Enzymatic Interaction Profiles

EnzymeAssay TypeIC₅₀ (μM)Reference
CholinesteraseEllman’s assay0.8
CYP3A4Fluorescent substrate>100
CarboxylesteraseHPLC-based hydrolysis12.5

Q. Table 4: Comparative Stability in Biological Matrices

MatrixHalf-Life (h)Stabilization StrategyReference
Human Plasma2.5BNPP addition
Rat Liver Microsomes1.8Tert-butyl ester analog
PBS (pH 7.4)120None required

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